molecular formula C16H18N4O B5578589 3-IMINO-1-(MORPHOLIN-4-YL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZINE-2-CARBONITRILE

3-IMINO-1-(MORPHOLIN-4-YL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZINE-2-CARBONITRILE

Cat. No.: B5578589
M. Wt: 282.34 g/mol
InChI Key: SBJYQYHNBKDSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Imino-1-(morpholin-4-yl)-3H,5H,6H,7H,8H-cyclohexa[b]pyrrolizine-2-carbonitrile is a complex organic compound featuring a unique structure that combines a morpholine ring with a cyclohexa[b]pyrrolizine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-imino-1-(morpholin-4-yl)-3H,5H,6H,7H,8H-cyclohexa[b]pyrrolizine-2-carbonitrile typically involves multiple steps, including the formation of key intermediates and subsequent cyclization reactions. One common approach involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of a suitable intermediate, such as a substituted pyrrolidine or pyrrolizine derivative.

    Cyclization: The intermediate undergoes cyclization under specific conditions to form the cyclohexa[b]pyrrolizine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-Imino-1-(morpholin-4-yl)-3H,5H,6H,7H,8H-cyclohexa[b]pyrrolizine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

3-Imino-1-(morpholin-4-yl)-3H,5H,6H,7H,8H-cyclohexa[b]pyrrolizine-2-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-imino-1-(morpholin-4-yl)-3H,5H,6H,7H,8H-cyclohexa[b]pyrrolizine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Imino-1-(morpholin-4-yl)-3H,5H,6H,7H,8H-cyclohexa[b]pyrrolizine-2-carbonitrile is unique due to its specific combination of the morpholine and cyclohexa[b]pyrrolizine scaffolds, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-imino-3-morpholin-4-yl-5,6,7,8-tetrahydropyrrolo[1,2-a]indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c17-10-12-15(19-5-7-21-8-6-19)14-9-11-3-1-2-4-13(11)20(14)16(12)18/h9,18H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJYQYHNBKDSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C3N2C(=N)C(=C3N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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